molecular formula C24H30N8O B10939360 1-butyl-6-cyclopropyl-N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-butyl-6-cyclopropyl-N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10939360
M. Wt: 446.5 g/mol
InChI Key: JKTDWOQOQBGTLF-UHFFFAOYSA-N
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Description

1-BUTYL-6-CYCLOPROPYL-N~4~-{1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes multiple pyrazole rings and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BUTYL-6-CYCLOPROPYL-N~4~-{1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the Suzuki–Miyaura coupling reaction and employing advanced purification techniques such as chromatography and recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-BUTYL-6-CYCLOPROPYL-N~4~-{1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-BUTYL-6-CYCLOPROPYL-N~4~-{1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: It is explored for use in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interaction with biological molecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 1-BUTYL-6-CYCLOPROPYL-N~4~-{1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-BUTYL-6-CYCLOPROPYL-N~4~-{1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: can be compared with other pyrazolopyridine derivatives, such as:

Uniqueness

The uniqueness of 1-BUTYL-6-CYCLOPROPYL-N~4~-{1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structural features, such as the presence of multiple pyrazole rings and a cyclopropyl group, which confer unique chemical and biological properties.

Properties

Molecular Formula

C24H30N8O

Molecular Weight

446.5 g/mol

IUPAC Name

1-butyl-6-cyclopropyl-N-[1-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-yl]-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H30N8O/c1-5-6-9-32-23-22(16(3)29-32)20(10-21(27-23)17-7-8-17)24(33)26-19-11-25-31(14-19)13-18-12-30(4)28-15(18)2/h10-12,14,17H,5-9,13H2,1-4H3,(H,26,33)

InChI Key

JKTDWOQOQBGTLF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NC4=CN(N=C4)CC5=CN(N=C5C)C

Origin of Product

United States

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